Repaglinide N-Oxide
Description
Properties
CAS No. |
121167-81-5 |
|---|---|
Molecular Formula |
C₂₇H₃₆N₂O₅ |
Molecular Weight |
468.59 |
Synonyms |
2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid; 2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_ |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
The oxidation of tertiary amines to N-oxides using hydrogen peroxide (H₂O₂) is a well-established method. For repaglinide, this approach involves targeting the piperidine nitrogen in its structure. A patent describing the synthesis of levofloxacin-N-oxide provides a relevant template for analogous reactions.
Procedure :
-
Reaction Setup : Repaglinide is dissolved in a hydrochloric acid (HCl) solution.
-
Oxidation : H₂O₂ is added incrementally under controlled temperature (25–40°C) to avoid over-oxidation.
-
Workup : The mixture is stirred for 12–24 hours, followed by solvent evaporation and recrystallization in water.
Key Parameters :
-
Molar Ratio : Repaglinide:H₂O₂ = 1:1.5–2.0
-
Acid Concentration : 0.1–1.0 M HCl
-
Yield : ~70–85% (extrapolated from similar N-oxide syntheses).
Mechanistic Insight :
The reaction proceeds via electrophilic attack of the peroxide oxygen on the piperidine nitrogen, forming a zwitterionic intermediate that stabilizes as the N-oxide.
Metal-Catalyzed Oxidation
Electrochemical Oxidation
Voltammetric Synthesis
Electrochemical methods offer a green alternative for N-oxide synthesis. A study on repaglinide’s electrochemical behavior identified irreversible oxidation at the piperidine nitrogen, forming N-oxide as the primary product.
Experimental Setup :
-
Electrode : Glassy carbon
-
Electrolyte : 0.2 M H₂SO₄
-
Potential Range : +0.8 to +1.2 V (vs. Ag/AgCl)
Findings :
-
Peak Current : Linear correlation with repaglinide concentration (1.99 × 10⁻⁸–1.45 × 10⁻⁵ M).
-
Reaction Kinetics : Follows a two-electron transfer mechanism, confirmed by cyclic voltammetry.
Optimization :
-
pH Dependence : Maximal oxidation efficiency at pH 1.0–2.0.
-
Byproducts : Minimal degradation (<5%) under controlled potentials.
Stability and Degradation Considerations
Repaglinide N-oxide is sensitive to environmental factors, necessitating careful handling during synthesis:
Oxidative Stability
Light and Temperature Sensitivity
-
Storage : -20°C in amber vials to prevent photolytic cleavage.
Analytical Validation of Synthesis
Chromatographic Methods
HPLC Conditions :
-
Column : C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase : Acetonitrile/0.01 M ammonium acetate (40:60)
-
Detection : UV at 235 nm
Performance :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| H₂O₂ Oxidation | 70–85 | 95–98 | Scalable, low cost | Byproduct formation in acidic media |
| Electrochemical | 80–90 | 99+ | Solvent-free, high selectivity | Requires specialized equipment |
| Metal-Catalyzed | 75–88 | 97–99 | Enhanced reaction rates | Catalyst removal needed |
Industrial-Scale Production Challenges
Process Optimization
Chemical Reactions Analysis
Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions:
Reduction: Zinc and acetic acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like peracids or ozone.
Major Products:
Reduction: Repaglinide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.
Scientific Research Applications
Pharmacological Properties
1. Antioxidant Activity
Research indicates that repaglinide exhibits significant antioxidant properties. A study demonstrated that repaglinide reduces lipid hydroperoxide levels and enhances superoxide dismutase activity in renal tissues, suggesting a protective role against oxidative stress in diabetic nephropathy . This antioxidant effect may be beneficial in mitigating complications associated with diabetes.
2. Insulin Secretagogue
Repaglinide N-Oxide functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Its efficacy has been evaluated in various studies focusing on type 2 diabetes patients. For instance, a pharmacogenomic study found that genetic variations can influence the efficacy of repaglinide treatment, emphasizing the need for personalized medicine approaches in diabetes management .
Therapeutic Implications
1. Type 2 Diabetes Management
Repaglinide is primarily used to manage type 2 diabetes mellitus by controlling postprandial blood glucose levels. Its rapid onset and short duration of action make it suitable for patients who require flexibility in meal timing. Combination therapy with metformin has shown improved glycemic control compared to monotherapy with either agent .
2. Cardiovascular Benefits
Emerging evidence suggests that repaglinide may have cardiovascular benefits beyond glucose control. A study indicated that repaglinide treatment could reduce inflammatory markers associated with atherosclerosis, such as high-sensitivity C-reactive protein and interleukin-6, thereby potentially lowering cardiovascular risk in diabetic patients .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacological Profile Comparison
Table 2: Pharmacokinetic Parameters of Repaglinide Formulations
Table 3: N-Oxide Compound Comparison
| Compound | Function | Key Property |
|---|---|---|
| This compound | Metabolite/Research compound | Lipophilic, experimental use |
| Clarithromycin N-Oxide | Biodegradation intermediate | Similar efficacy to parent |
| Isoverticine-β-N-Oxide | Steroidal alkaloid | Novel structure, uncharacterized |
| Key Reference |
Biological Activity
Repaglinide N-Oxide is a metabolite of repaglinide, an antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
Repaglinide functions as a nonsulfonylurea insulin secretagogue , stimulating insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The N-oxide form may exhibit similar or altered pharmacological properties due to differences in metabolic pathways and receptor interactions.
Pharmacokinetics
The pharmacokinetic profile of repaglinide suggests that it is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-administration. The absolute bioavailability is about 56% , and the drug is highly protein-bound (>98%), primarily to albumin . The metabolism predominantly occurs in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing inactive metabolites .
Antioxidant Properties
Research indicates that repaglinide possesses antioxidant properties that may contribute to its efficacy in treating diabetic complications. A study demonstrated that repaglinide treatment significantly reduced lipid hydroperoxide levels and increased superoxide dismutase (SOD) activity in renal tissues affected by diabetes . This suggests a protective role against oxidative stress, which is often exacerbated in diabetic conditions.
Clinical Studies
A notable clinical study explored the genetic factors influencing repaglinide efficacy among type 2 diabetes patients. It identified a significant interaction between specific genetic variants (SNP rs10494366) and the drug's effectiveness in lowering fasting insulin levels and improving insulin sensitivity (HOMA-IR) over a 24-week treatment period . These findings highlight the importance of personalized medicine in optimizing repaglinide therapy.
Case Studies
- Renal Protection : In a controlled animal study, repaglinide was shown to mitigate cyclosporine A-induced renal impairment in rats. The administration of repaglinide improved renal function markers and reduced oxidative stress indicators, suggesting its potential utility beyond glycemic control .
- Genetic Variability : A cohort study involving newly diagnosed type 2 diabetes patients revealed that those with certain genetic profiles responded more favorably to repaglinide treatment, emphasizing the need for genetic screening to tailor diabetes management strategies effectively .
Data Summary
| Parameter | Value |
|---|---|
| Bioavailability | 56% |
| Peak Plasma Concentration | ~1 hour |
| Protein Binding | >98% (primarily to albumin) |
| Metabolism | CYP2C8 and CYP3A4 |
| Excretion | 90% feces; 8% urine |
| Half-life | ~1 hour |
Q & A
Q. How should ethical and statistical rigor be maintained in preclinical studies of this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to determine sample size (n ≥ 6/group). Use randomization and blinding to reduce bias. Report all data (including outliers) with measures of dispersion (SD, SEM) and access raw datasets via repositories like Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
